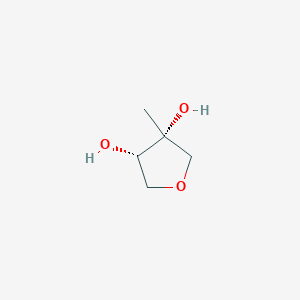
rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol: is a chiral diol compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the reduction of corresponding ketones or aldehydes using chiral reducing agents. Another approach involves the use of enzymatic resolution techniques to separate the desired enantiomer from a racemic mixture.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes or biocatalytic methods to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol serves as a valuable building block for the synthesis of more complex molecules. Its chiral nature makes it useful in the preparation of enantiomerically pure compounds.
Biology: This compound can be used in the study of enzyme mechanisms and stereoselective biochemical processes. It may also serve as a substrate or inhibitor in various enzymatic reactions.
Medicine: In pharmaceuticals, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chiral properties are particularly valuable in the development of drugs with specific stereochemical requirements.
Industry: In the materials science field, this compound can be used in the production of polymers and other materials with specific properties. Its unique structure can impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- rel-(3R,4S)-3-Ethoxypiperidin-4-ol
- rel-(3R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-4-carboxylic acid
- rel-(3R,4S)-3-Methoxy-4-methylpiperidine
Comparison: Compared to these similar compounds, rel-(3R,4S)-3-Methyltetrahydrofuran-3,4-diol is unique due to its tetrahydrofuran ring structure and specific stereochemistry. This uniqueness can result in different reactivity and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C5H10O3 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(3R,4S)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C5H10O3/c1-5(7)3-8-2-4(5)6/h4,6-7H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
VJQHBDZGUIWTQN-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@]1(COC[C@@H]1O)O |
Canonical SMILES |
CC1(COCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)
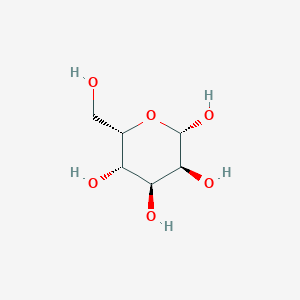
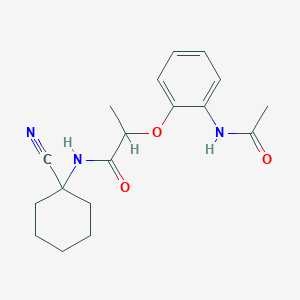

![4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13354277.png)

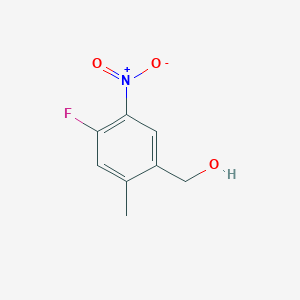

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B13354295.png)

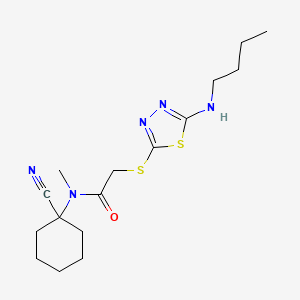
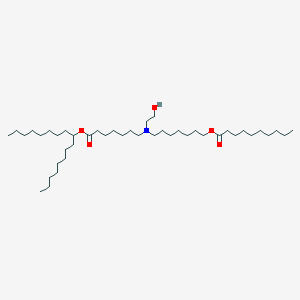
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
![2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354340.png)
